Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate
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Overview
Description
Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate is an organic compound used primarily as an intermediate in chemical synthesis. It is known for its role in the preparation of various pharmaceuticals and other organic compounds. The compound’s structure includes a tert-butyl group, an acetyl group, and an aminopyridine moiety, making it a versatile building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate typically involves the reaction of 6-acetyl-5-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in the aminopyridine moiety can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the nitro group can produce primary amines .
Scientific Research Applications
Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The aminopyridine moiety can form hydrogen bonds and other interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another compound with a similar aminopyridine moiety, used in organic synthesis and pharmaceutical research.
Tert-butyl (5-aminopyridin-3-yl)methylcarbamate: A related compound with similar chemical properties and applications.
Uniqueness
Tert-butyl (6-acetyl-5-aminopyridin-3-YL)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C13H19N3O3 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[(6-acetyl-5-aminopyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-8(17)11-10(14)5-9(6-15-11)7-16-12(18)19-13(2,3)4/h5-6H,7,14H2,1-4H3,(H,16,18) |
InChI Key |
UENLUXYBMGWXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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